molecular formula C11H13NO B3092994 6-Methoxy-1,3-dimethyl-1H-indole CAS No. 124043-80-7

6-Methoxy-1,3-dimethyl-1H-indole

Cat. No.: B3092994
CAS No.: 124043-80-7
M. Wt: 175.23 g/mol
InChI Key: XYBSGNGCBFHPMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methoxy-1,3-dimethyl-1H-indole is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indoles are known for their diverse biological activities and are widely used in medicinal chemistry . This compound, with the molecular formula C11H13NO, features a methoxy group at the 6th position and two methyl groups at the 1st and 3rd positions of the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-1,3-dimethyl-1H-indole can be achieved through various methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst . For this compound, the starting materials would include 6-methoxyphenylhydrazine and an appropriate ketone.

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale Fischer indole synthesis due to its efficiency and scalability. The reaction conditions typically include the use of glacial acetic acid and a strong acid like hydrochloric acid as catalysts .

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-1,3-dimethyl-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups onto the indole ring .

Mechanism of Action

The mechanism of action of 6-Methoxy-1,3-dimethyl-1H-indole involves its interaction with various molecular targets and pathways. Indole derivatives often bind to specific receptors or enzymes, modulating their activity. For instance, they can inhibit enzymes involved in cancer cell proliferation or modulate neurotransmitter receptors in the brain . The exact mechanism depends on the specific biological context and the derivative .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methoxy-1,3-dimethyl-1H-indole is unique due to the presence of both the methoxy group and the two methyl groups, which can influence its chemical reactivity and biological activity. These structural features can enhance its ability to interact with specific molecular targets, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

6-methoxy-1,3-dimethylindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-8-7-12(2)11-6-9(13-3)4-5-10(8)11/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYBSGNGCBFHPMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C2=C1C=CC(=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Methoxy-1,3-dimethyl-1H-indole
Reactant of Route 2
Reactant of Route 2
6-Methoxy-1,3-dimethyl-1H-indole
Reactant of Route 3
6-Methoxy-1,3-dimethyl-1H-indole
Reactant of Route 4
Reactant of Route 4
6-Methoxy-1,3-dimethyl-1H-indole
Reactant of Route 5
Reactant of Route 5
6-Methoxy-1,3-dimethyl-1H-indole
Reactant of Route 6
Reactant of Route 6
6-Methoxy-1,3-dimethyl-1H-indole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.